Cas no 941-75-3 (1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-)

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- structure
941-75-3 structure
Produktname:1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-
CAS-Nr.:941-75-3
MF:C9H14O4
MW:186.205063343048
MDL:MFCD29920659
CID:4343172

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-
    • (1R,2R)-DIMETHYL CYCLOPENTANE-1,2-DICARBOXYLATE
    • 1,2-Cyclopentanedicarboxylic acid, 1,2-dimethyl ester, (1R,2R)-rel-
    • 1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- (8CI, 9CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopentanedicarboxylate (ACI)
    • trans-Dimethyl 1,2-cyclopentanedicarboxylate
    • MDL: MFCD29920659
    • Inchi: 1S/C9H14O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
    • InChI-Schlüssel: XFLSEYYPOYRKKC-RNFRBKRXSA-N
    • Lächelt: C([C@@H]1CCC[C@H]1C(=O)OC)(=O)OC

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
F50024-0.25/G
(1R,2R)-DIMETHYL CYCLOPENTANE-1,2-DICARBOXYLATE
941-75-3 95%
0.25g
$465 2023-09-18
AstaTech
F50024-1/G
(1R,2R)-DIMETHYL CYCLOPENTANE-1,2-DICARBOXYLATE
941-75-3 95%
1g
$1162 2023-09-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12111-5g
(1R,2R)-dimethyl cyclopentane-1,2-dicarboxylate
941-75-3 95
5g
$2440 2022-11-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12111-5g
(1R,2R)-dimethyl cyclopentane-1,2-dicarboxylate
941-75-3 95%
5g
$2440 2023-09-07

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ;  rt → reflux; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referenz
Understanding the Structure-Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers
Zhou, Junfeng ; Sathe, Devavrat; Wang, Junpeng, Journal of the American Chemical Society, 2022, 144(2), 928-934

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Enzymes and catalysts. I. Pig liver esterase-catalyzed hydrolysis of heterocyclic diesters
Morimoto, Yoshihisa; Terao, Yoshiyasu; Achiwa, Kazuo, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2266-71

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  18 h, rt
Referenz
Preparation of heterocyclyl and carbocyclyl peptides as caspase inhibitors
, India, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Methanol ,  2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Toluene
Referenz
Preparation of small-ring carbocycles via intramolecular oxidative coupling of bisenolates derived from α, ω-diesters
Babler, James H.; Sarussi, Steven J., Journal of Organic Chemistry, 1987, 52(15), 3462-4

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of prostaglandin analogs as LTB4 antagonists
, Germany, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Dicarboalkoxylation of olefins and acetylenes
Heck, R. F., Journal of the American Chemical Society, 1972, 94(8), 2712-16

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Cyclohexyl isocyanide ,  Copper
Referenz
1,3-Diiodopropane
Ito, Yoshihiko; Suginome, Michinori, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
A cyclopentane, cyclopentene and cyclopentanone annulation methodology
Wilkening, David; Mundy, Bradford P., Synthetic Communications, 1984, 14(3), 227-38

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referenz
Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)-H Bonds
Wang, Yaxin; Hu, Xiafei; Morales-Rivera, Cristian A.; Li, Guo-Xing; Huang, Xin; et al, Journal of the American Chemical Society, 2018, 140(30), 9678-9684

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Stereochemical aspects of the intramolecular Diels-Alder reactions of deca-2,7,9-trienoate esters. 3. Thermal, Lewis acid catalyzed, and asymmetric cyclizations
Roush, William R.; Gillis, Herbert R.; Ko, Albert I., Journal of the American Chemical Society, 1982, 104(8), 2269-83

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Oxazole and imidazole derivatives as prostaglandin analogs and thromboxane receptor antagonists
, European Patent Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; Itoh, Mitsuomi; Suginome, Hiroshi; Tokuda, Masao, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Raw materials

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Preparation Products

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Verwandte Literatur

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